molecular formula C17H26N2O7S2 B2873672 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzenesulfonamide CAS No. 2309752-53-0

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzenesulfonamide

Cat. No.: B2873672
CAS No.: 2309752-53-0
M. Wt: 434.52
InChI Key: HVBLPCSXUJDSGE-UHFFFAOYSA-N
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Description

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H26N2O7S2 and its molecular weight is 434.52. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy

Research indicates that derivatives of benzenesulfonamide, like those synthesized and characterized in recent studies, exhibit remarkable properties beneficial for photodynamic therapy (PDT). PDT is a treatment approach that uses photosensitizers, light, and oxygen to induce cell death in cancerous cells. One study discusses new zinc phthalocyanine compounds substituted with benzenesulfonamide groups, highlighting their high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield. These characteristics are crucial for Type II photodynamic reactions, making these compounds potential candidates for cancer treatment through PDT (Pişkin, Canpolat, & Öztürk, 2020).

Carbonic Anhydrase Inhibition

Sulfonamides and their derivatives have been extensively studied for their potential as carbonic anhydrase (CA) inhibitors, which play a critical role in various physiological processes, including respiration and the regulation of pH. Research on new sulfonamide compounds has revealed their effectiveness as inhibitors of different human carbonic anhydrase isoforms, showcasing potential therapeutic applications for conditions influenced by CA activity. These studies include the synthesis of compounds with significant inhibitory effects on both cytosolic and transmembrane isoforms of carbonic anhydrase, suggesting potential for the treatment of diseases like glaucoma, edema, and certain cancers (Gul et al., 2016; Alafeefy et al., 2015).

Anticancer Activity

The synthesis and evaluation of benzenesulfonamide derivatives have also highlighted their potential as anticancer agents. By targeting specific biochemical pathways or enzymes, such as carbonic anhydrases involved in cancer cell proliferation and metastasis, these compounds offer a promising avenue for developing new anticancer therapies. Some studies have focused on assessing the cytotoxic activities of these derivatives against various cancer cell lines, finding compounds that exhibit significant anticancer potential (Karakuş et al., 2018; Küçükgüzel et al., 2013).

Material Science and Textile Application

In material science, benzenesulfonamide derivatives have been explored for their utility in improving the properties of textiles, such as enhancing UV protection and providing antimicrobial features. This research demonstrates the versatility of these compounds beyond biomedical applications, showcasing their potential in functionalizing materials to meet specific performance criteria (Mohamed, Abdel-Wahab, & Fahmy, 2020).

Properties

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O7S2/c20-9-11-26-17(7-10-25-14-17)13-18-28(23,24)16-5-3-15(4-6-16)19-8-1-2-12-27(19,21)22/h3-6,18,20H,1-2,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBLPCSXUJDSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCC3(CCOC3)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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